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molecular formula C6H4ClN3S B1308478 5-Chlorothiazolo[5,4-b]pyridin-2-amine CAS No. 31784-71-1

5-Chlorothiazolo[5,4-b]pyridin-2-amine

Cat. No. B1308478
M. Wt: 185.64 g/mol
InChI Key: WCCLUBJCLSIZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

To glacial acetic acid (125 mL) pre-cooled to 5° C. were added potassium thiocyanate (93 g, 961 mmol) and 6-chloropyridin-3-amine (Q-1) (15 g, 117 mmol). The mixture was placed in a freezing mixture of ice and salt and stirred, while 10 mL of bromine in glacial acetic acid (30 mL) was added from an addition funnel at such a rate that the temperature never rose beyond 0° C. After all the bromine had been added, the solution was stirred for an additional 2 h at 0° C. and at room temperature overnight. Water (60 mL) was added quickly, and the slurry maintained at 90° C. was filtered hot. The orange filter cake was placed in the reaction flask. Glacial acetic acid (60 mL) was added to the flask. The mixture in the flask was maintained at 85° C. was filtered hot once again. The combined filtrates were cooled and neutralized with concentrated ammonia solution to pH 6. A precipitate was collected as the title compound (19 g). MS (m/z): 186 (M+1)+.
Name
potassium thiocyanate
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[Cl:5][C:6]1[N:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.BrBr.O>C(O)(=O)C>[Cl:5][C:6]1[N:11]=[C:10]2[S:1][C:2]([NH2:3])=[N:12][C:9]2=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
93 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for an additional 2 h at 0° C. and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was placed in a freezing mixture of ice and salt
ADDITION
Type
ADDITION
Details
was added from an addition funnel at such a rate that the temperature
CUSTOM
Type
CUSTOM
Details
never rose beyond 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the slurry maintained at 90° C.
FILTRATION
Type
FILTRATION
Details
was filtered hot
ADDITION
Type
ADDITION
Details
Glacial acetic acid (60 mL) was added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture in the flask was maintained at 85° C.
FILTRATION
Type
FILTRATION
Details
was filtered hot once again
TEMPERATURE
Type
TEMPERATURE
Details
The combined filtrates were cooled
CUSTOM
Type
CUSTOM
Details
A precipitate was collected as the title compound (19 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C2C(=N1)SC(=N2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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